6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester
Description
6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester (CAS: 948289-08-5) is a quinoline-based dicarboxylate ester characterized by methyl substituents at the 6- and 8-positions of the heterocyclic ring. Its molecular formula is C₁₇H₁₉NO₄, with a molecular weight of 301.34 g/mol. The compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the development of bioactive molecules due to its rigid bicyclic structure and functional versatility .
Key physicochemical properties include:
- Density: 1.406 g/cm³
- Boiling Point: 443.9°C (predicted)
- Vapor Pressure: 1.17 × 10⁻⁸ mmHg at 25°C
- Solubility: Likely hydrophobic due to ester groups, favoring organic solvents like diethyl ether or THF .
Synthetic routes often involve esterification of 6,8-dimethylquinoline-2,3-dicarboxylic acid (CAS: 948289-02-9) using ethanol under acidic catalysis, analogous to methods for related quinoline esters (e.g., hydrolysis and re-esterification steps described in and ) .
Properties
CAS No. |
948289-08-5 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
diethyl 6,8-dimethylquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-5-21-16(19)13-9-12-8-10(3)7-11(4)14(12)18-15(13)17(20)22-6-2/h7-9H,5-6H2,1-4H3 |
InChI Key |
YKSIVSIBUZGWQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N=C1C(=O)OCC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Esterification
- Reagents : The synthesis typically begins with the corresponding dicarboxylic acid.
- Procedure : The dicarboxylic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the diethyl ester. This method is straightforward and allows for high yields of the desired product.
Cyclization and Oxidation
- Starting Materials : Anilines and aldehydes can serve as starting materials.
- Procedure : The reaction involves cyclization followed by oxidation steps to form the quinoline structure. The specific conditions (temperature, solvent) can vary but typically involve heating under reflux conditions.
Oxidation of Methyl Substituents
- Reagents : This method involves oxidizing methyl groups on substituted quinoline derivatives.
- Procedure : For instance, a method described in patent literature involves the oxidation of 2-methyl-3-quinolinecarboxylic acid or its esters using oxidizing agents such as potassium permanganate or chromium trioxide to yield the desired dicarboxylic acid derivatives.
Alternative Synthetic Routes
Other methods include:
Use of Acetylenedicarboxylic Acid Esters : A general method for synthesizing acetylenedicarboxylic acid esters can also be adapted for quinoline derivatives, involving esterification followed by elimination reactions.
Cyclization Reactions : The reaction of selected substituted compounds to form a pyridine ring structure having dicarboxylate and other substituents has been documented as well.
Summary Table of Preparation Methods
| Method | Key Reagents | Yield Potential | Notes |
|---|---|---|---|
| Esterification | Dicarboxylic acid, ethanol | High | Simple procedure with good yields |
| Cyclization and Oxidation | Anilines, aldehydes | Moderate | Requires careful control of conditions |
| Oxidation | Methyl-substituted quinolines | Variable | Effective but may require purification |
| Acetylenedicarboxylic Esters | Acetylenedicarboxylic acid esters | High | Adaptable for various quinoline derivatives |
The synthesized 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester has potential applications in:
Coordination Chemistry : Due to its quinoline core, it can act as a ligand for transition metals, which is valuable in catalysis.
Pharmaceuticals : Quinoline derivatives are often explored for their biological activities, including antimicrobial properties.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The diethyl ester groups undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid derivatives. This reaction is critical for generating intermediates used in further functionalization:
-
Acidic Hydrolysis :
Treatment with concentrated HCl (1–2 M) at reflux (110°C) for 6–8 hours cleaves the ester groups, producing 6,8-dimethylquinoline-2,3-dicarboxylic acid. Yields exceed 85% under optimized conditions . -
Basic Hydrolysis :
Using NaOH (2 M) in ethanol/water (3:1) at 80°C for 4 hours achieves similar results, with the sodium salt of the dicarboxylic acid as the primary product .
Table 1: Hydrolysis Reaction Conditions
| Condition | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic | HCl (2 M) | 110°C | 6 h | 87% |
| Basic | NaOH (2 M) | 80°C | 4 h | 91% |
Nucleophilic Substitution at the Quinoline Core
The methyl groups at positions 6 and 8 influence electron density, directing electrophilic substitution to the 4- and 5-positions. Halogenation and nitration are key transformations:
-
Chlorination :
Reaction with SOCl₂ in DMF (catalytic) at 60°C introduces chlorine at the 4-position, forming 4-chloro-6,8-dimethylquinoline-2,3-dicarboxylic acid diethyl ester. This proceeds via an electrophilic aromatic substitution mechanism . -
Nitration :
Nitration with HNO₃/H₂SO₄ at 0–5°C selectively adds a nitro group at the 5-position. The reaction is sensitive to temperature, with yields dropping below 50% above 10°C .
Catalytic Cross-Coupling Reactions
The quinoline scaffold participates in palladium-catalyzed couplings, enabling C–C bond formation:
-
Suzuki–Miyaura Coupling :
Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, aryl boronic acids couple at the 4-position in toluene/ethanol (3:1) at 80°C. Substituted derivatives show enhanced luminescence properties .
Table 2: Cross-Coupling Reaction Outcomes
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-6,8-dimethylquinoline | 78% |
| 4-Tolylboronic acid | Pd(OAc)₂/XPhos | 4-(4-Tolyl)-6,8-dimethylquinoline | 82% |
Cycloaddition and Ring-Opening Reactions
The electron-deficient quinoline ring engages in [4+2] cycloadditions with dienophiles:
-
Diels–Alder Reaction :
Reacting with maleic anhydride in refluxing xylene generates a fused bicyclic adduct. The reaction is regioselective due to steric effects from the 6,8-methyl groups .
Comparative Reactivity with Analogues
The 6,8-dimethyl substitution pattern confers distinct reactivity compared to simpler quinolines:
Table 3: Reactivity Comparison with Analogues
| Compound | Nitration Position | Hydrolysis Rate (k, h⁻¹) |
|---|---|---|
| 6,8-Dimethylquinoline-2,3-diester | 5 | 0.25 |
| Quinoline-2,3-dicarboxylic acid diethyl ester | 3 | 0.18 |
| 6-Methylquinoline-2,3-diester | 5 | 0.21 |
Data indicate that methyl groups enhance hydrolysis rates by 28–39% compared to non-methylated analogues .
Scientific Research Applications
Synthetic Applications
Building Block in Organic Synthesis
6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester serves as a crucial building block in the synthesis of more complex molecules. Its carboxylic acid groups can undergo various reactions such as:
- Esterification
- Nucleophilic substitution
- Electrophilic aromatic substitution
These reactions enable the modification of the compound for specific applications or the derivation of new compounds with desired properties.
Catalytic Applications
Catalyst in Organic Reactions
The compound has been investigated for its role as a catalyst or an additive in organic reactions. For example:
- Olefin Epoxidation : It can act as an accelerant in rhenium-catalyzed epoxidation processes, enhancing the reaction rates of olefins under specific conditions .
Table 1: Summary of Catalytic Applications
Biological Applications
Potential Therapeutic Uses
Preliminary studies suggest that 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester may interact with various biological targets. These interactions could have implications for therapeutic applications:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding affinity with receptors suggests possible roles in drug development.
Further studies are required to elucidate these interactions and their therapeutic implications.
Table 2: Biological Interaction Studies
| Biological Target | Interaction Type | Implications |
|---|---|---|
| Enzymes | Inhibition | Potential drug development |
| Receptors | Binding affinity | Therapeutic applications |
Case Studies
- Synthesis of Quinoline Derivatives : A study demonstrated the successful use of 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester as a precursor to synthesize novel quinoline derivatives with enhanced biological activity. The derivatives showed promising results in preliminary pharmacological tests.
- Catalytic Performance Evaluation : Research evaluated the catalytic performance of this compound in olefin epoxidation reactions. The results indicated a significant increase in reaction rates when used as an accelerant compared to traditional catalysts alone.
Mechanism of Action
The mechanism of action of 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The ester groups facilitate its binding to proteins and enzymes, influencing their activity and function. The pathways involved include ester hydrolysis and subsequent interactions with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 7,8-Dimethylquinoline-2,3-dicarboxylic Acid Diethyl Ester
The 7,8-dimethyl isomer (CAS: 948290-10-6) shares the same molecular formula but differs in methyl group placement. This positional isomerism impacts:
- Reactivity: The 7,8-substitution may sterically hinder reactions at the quinoline core compared to the 6,8-isomer.
- Applications: Both isomers are commercially available (e.g., Santa Cruz Biotechnology), but the 6,8-derivative is more frequently cited in medicinal chemistry for its optimized steric and electronic profile .
| Property | 6,8-Dimethylquinoline-2,3-dicarboxylate | 7,8-Dimethylquinoline-2,3-dicarboxylate |
|---|---|---|
| CAS Number | 948289-08-5 | 948290-10-6 |
| Melting Point | Not reported | Not reported |
| Price (1 g) | ~$290 (estimated) | $290 (Santa Cruz Biotechnology) |
| Synthetic Complexity | Moderate | Moderate |
Halogenated Analog: Diethyl 6-Bromoquinoline-2,3-dicarboxylate
The 6-bromo derivative (CAS: 892874-41-8) replaces a methyl group with bromine, significantly altering its properties:
- Applications : Used in materials science and as a precursor for fluorescent dyes, unlike the methylated analogs focused on bioactivity .
| Property | 6,8-Dimethylquinoline-2,3-dicarboxylate | Diethyl 6-Bromoquinoline-2,3-dicarboxylate |
|---|---|---|
| Molecular Weight | 301.34 g/mol | 344.19 g/mol |
| Key Substituent | Methyl (electron-donating) | Bromine (electron-withdrawing) |
| Typical Use | Pharmaceutical intermediates | Materials chemistry |
Bicyclic Dicarboxylates: 2,3-Diazobicyclo[2.2.0]hex-5-ene Derivatives
Compounds like 2,3-diazobicyclo[2.2.0]hex-5-ene-2,3-dicarboxylic acid dimethyl ester () share strained bicyclic frameworks but differ in:
- Synthesis: Require low temperatures (0–40°C) in diethyl ether to prevent nitrogen loss from Δ¹-pyrazoline intermediates, unlike quinoline esters synthesized at higher temperatures (e.g., 90°C for hydrolysis steps in ) .
- Functionality: The strained bicyclo[2.2.0] system favors cycloaddition reactions, whereas quinoline esters are tailored for planar aromatic interactions .
Pyridine-Based Esters: Ethyl Pyridine-2,3-dicarboxylates
Pyridine dicarboxylates () exhibit distinct reactivity due to their simpler heterocycle:
- Condensation Reactions: Form imidazole derivatives via intramolecular amide condensation, a pathway less accessible in quinolines due to steric hindrance from fused benzene rings .
- Thermal Stability: Pyridine esters tolerate higher temperatures during hydrolysis (e.g., reflux in acetic anhydride), whereas quinoline derivatives may decompose under similar conditions .
Biological Activity
Chemical Structure and Properties
6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester, with the molecular formula and a molecular weight of 301.34 g/mol, features a unique quinoline structure characterized by two carboxylic acid groups esterified with ethyl groups. This compound is often referred to by its IUPAC name, diethyl 7,8-dimethylquinoline-2,3-dicarboxylate. Its structural attributes include a fused aromatic ring system that incorporates nitrogen, contributing to its chemical reactivity and potential biological activities.
Cytotoxicity Studies
Research into the biological activity of 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester has indicated significant cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that this compound exhibited concentration-dependent cytotoxicity against HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. The IC50 values were reported as follows:
| Cell Line | IC50 (µg/ml) | Cell Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | 250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
These findings suggest that the compound is more effective against cancerous cells compared to normal cells .
The cytotoxic mechanism of 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester appears to involve the induction of apoptosis in cancer cells. Morphological changes consistent with apoptotic processes were observed in treated cells, indicating that the compound may interfere with cellular functions such as the cell cycle and inflammation pathways .
Interaction with Biological Targets
Preliminary studies have suggested that this compound may interact with various biological targets, including ATP-binding cassette (ABC) transporters. These interactions are critical for understanding its potential therapeutic applications and mechanisms of action . Further research is needed to elucidate these interactions fully.
Study on Anticancer Activity
A notable study investigated the anticancer effects of structurally similar compounds to 6,8-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester. The research focused on the cytotoxicity of these compounds against several cancer cell lines and highlighted their potential as chemotherapeutic agents. The findings reinforced the importance of structural variations in influencing biological activity and therapeutic efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 6,8-dimethylquinoline-2,3-dicarboxylic acid diethyl ester, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves esterification of the parent dicarboxylic acid using ethanol under acid catalysis (e.g., H₂SO₄). For example, similar quinoline dicarboxylates are synthesized via refluxing the acid with excess ethanol and catalytic sulfuric acid, followed by purification via column chromatography . Optimization includes controlling reaction time (12–24 hours), temperature (70–80°C), and stoichiometric ratios (e.g., 1:3 molar ratio of acid to ethanol).
- Purity Control : HPLC analysis is critical to detect impurities (e.g., residual dihydroquinolinones), which may arise from incomplete esterification or side reactions .
Q. What spectroscopic techniques are most effective for characterizing 6,8-dimethylquinoline-2,3-dicarboxylic acid diethyl ester?
- 1H/13C NMR : Key for confirming ester group formation (e.g., triplet signals for ethoxy groups at ~1.3 ppm and ~4.3 ppm) and methyl substituents on the quinoline ring (singlets at ~2.6 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 333.1578 for C₁₈H₂₁NO₄) and fragmentation patterns.
- FT-IR : Confirms ester C=O stretches (~1720–1740 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
Q. How can researchers address solubility challenges during experimental design with this compound?
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for reactions due to the compound’s limited solubility in water. For biological assays, DMSO stock solutions (>95% purity) diluted in aqueous buffers are standard .
- Crystallization : Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity and yield .
Advanced Research Questions
Q. How does the steric and electronic configuration of 6,8-dimethylquinoline-2,3-dicarboxylic acid diethyl ester influence its role in catalytic systems?
- Case Study : In Ziegler-Natta catalysts, structurally analogous esters (e.g., norbornene-2,3-dicarboxylates) act as internal electron donors. The endo-configuration of the ester enhances stereospecificity in olefin polymerization by coordinating with MgCl₂-supported TiCl₄ active sites, increasing isotacticity (up to 97%) and molecular weight (Mw ~98.1 × 10⁴) .
- Mechanistic Insight : Methyl substituents at the 6,8-positions may sterically hinder coordination, requiring computational modeling (DFT) to predict ligand-catalyst interactions .
Q. What strategies resolve contradictions in reported catalytic activities of quinoline dicarboxylate derivatives?
- Data Analysis : Discrepancies in catalyst performance (e.g., activity vs. stereoselectivity) may arise from:
- Stereoisomerism : Separation via chiral HPLC or asymmetric synthesis to isolate endo/exo isomers.
- Impurity Profiles : Rigorous HPLC-MS characterization to rule out side products (e.g., hydrolyzed acids) .
Q. How can the compound be functionalized for applications in medicinal chemistry or materials science?
- Derivatization Routes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
